N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
The compound is a complex organic molecule with a molecular formula of C17H12BrClN4O3S . It contains several functional groups, including a benzothiazole ring, a pyrazole ring, and an amide group .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can give insights into the types of bonds present .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various analytical techniques. For example, mass spectrometry can provide the molecular weight of the compound . NMR and IR spectroscopy can provide information about the compound’s structure .Scientific Research Applications
Related Compound Research Applications
Metabolism and Disposition Studies
Compounds with intricate structures similar to "N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride" are often subjects of metabolism and disposition studies. For instance, the study on "Disposition and Metabolism of [14C]SB-649868, an Orexin 1 and 2 Receptor Antagonist, in Humans" by Renzulli et al. (2011) examines the pharmacokinetics, metabolism, and excretion patterns of a novel compound designed for insomnia treatment. Such studies are crucial for understanding the safety, efficacy, and potential therapeutic applications of new drugs (Renzulli et al., 2011).
Toxicology and Safety Evaluation
Research often focuses on evaluating the toxicological profile and safety of novel compounds. For example, studies on the environmental exposure and human safety of various chemical agents, such as organophosphorus and pyrethroid pesticides in children and adults, provide insight into the potential risks and regulatory considerations for chemical compounds. Understanding the toxicological impact of chemicals is essential for their development and use in various applications (Babina et al., 2012).
Diagnostic and Therapeutic Applications
Compounds with specific binding affinities can be utilized in diagnostic imaging or as therapeutic agents targeting particular biological pathways or receptors. For instance, "Sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide of patients with suspected primary breast cancer: first clinical results" by Caveliers et al. (2002) explores the use of a compound for imaging breast tumors, highlighting the potential of such compounds in medical diagnostics and treatment strategies (Caveliers et al., 2002).
Mechanism of Action
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O3S.ClH/c1-3-26-15(6-7-22-26)19(27)25(9-8-24-10-12-29-13-11-24)20-23-17-16(28-2)5-4-14(21)18(17)30-20;/h4-7H,3,8-13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTCJWGIQQQWKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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